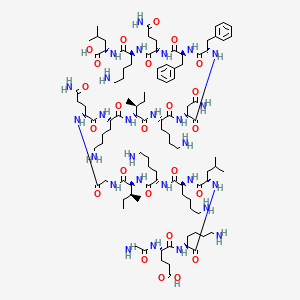
3-Aminobenzaldehyde
概要
説明
Synthesis Analysis
The synthesis of various substituted compounds from 2-aminobenzaldehyde derivatives has been a subject of interest in recent research. One study presents a mild and efficient method for synthesizing 3-ethoxycarbonylindoles by adding ethyl diazoacetate to 2-aminobenzaldehydes, which offers excellent functional group tolerance and regiochemical control . Another research outlines the synthesis of 3-unsubstituted-2-aroylindoles from N-(2-aminobenzylidene)-4-methylanilines, a stable and cheap alternative to 2-aminobenzaldehydes, using α-bromoketones under basic conditions . Additionally, a facile method for creating 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes has been reported, highlighting low catalyst loading and good functional group compatibility .
Molecular Structure Analysis
The molecular structures of polymers derived from 2-aminobenzaldehyde have been elucidated through various spectroscopic techniques. The anhydro-trimer and tetramer of 2-aminobenzaldehyde have been assigned specific structures based on ultraviolet, infrared, and nuclear magnetic resonance spectra, replacing previous formulations . These findings contribute to a deeper understanding of the molecular structures and the stability of 2-aminobenzaldehyde derivatives.
Chemical Reactions Analysis
In the realm of chemical reactions, the synthesis of 3-amino-5-nitrobenzaldehyde oxime has been achieved through the reaction of 3-amino-5-nitrobenzaldehyde phenylhydrazone with an excess of hydroxylamine sulfate. This oxime serves as a precursor for the synthesis of novel diaryl- and arylnitrofuroxans . Furthermore, the synthesis of 2-Amino-3,5-dibromobenzaldehyde has been described using o-nitrobenzaldehyde, iron powder, acetic acid, and ethanol, followed by bromination with NBS, achieving an overall yield of 84.3% . Another study discusses the optimization of reaction conditions for the synthesis of 2-Amino-3,5-dibromobenzaldehyde, leading to a yield of up to 81% .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzaldehyde derivatives are closely related to their molecular structures and the conditions under which they are stored or reacted. The stability of 2-aminobenzaldehyde when stored has been quantitatively assessed for the first time, providing valuable data on its shelf life and the conditions that affect its polymers . Additionally, the integration of 4-aminobenzaldehyde as a bifunctional linker in the synthesis of covalent organic frameworks (COFs) has been shown to efficiently tune the lattice parameters, crystallinity, and porosity of these materials, which is significant for their potential applications .
科学的研究の応用
1. Antiviral Research
3-Aminobenzaldehyde derivatives have shown significant activity against viruses like vaccinia virus, demonstrating a delay in death and increased survival in infected chick embryos and mice. This suggests its potential application in antiviral research and drug development (Hamre, Bernstein, & Donovick, 1950).
2. Organic Synthesis
Aminobenzaldehydes, including this compound, are key intermediates in the synthesis of complex organic compounds. They are used in intramolecular cycloadditions and dearomatization/rearomatization sequences, leading to the formation of heterocyclic frameworks like benzoazepine-fused isoindolines (Wales et al., 2019).
3. Pharmaceutical Applications
In pharmaceutical research, this compound and its derivatives have been explored for drug release from polymer carriers. The controlled release of therapeutic agents is a significant aspect of drug delivery systems, and this compound plays a role in this field (Kolli, Montheard, & Vergnaud, 1992).
4. Chemical Synthesis
Aminobenzaldehydes, including this compound, are involved in redox-neutral annulation cascades. These reactions are crucial in the synthesis of polycyclic compounds like azepinoindoles, showcasing the compound's role in advancing synthetic chemistry (Haibach, Deb, De, & Seidel, 2011).
5. Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of 2-aminobenzaldehydes through rhodium(III)-catalyzed C–H amidation of aldehydes with dioxazolones. This process highlights its role in the creation of heterocyclic frameworks, which are integral in various chemical and pharmaceutical applications (Liu et al., 2018).
6. Cytotoxicity Studies
Research involving this compound derivatives includes studying their cytotoxicity effects, particularly in cancer research. Compounds derived from reactions with this compound have shown significant inhibition against cancer cells, suggesting their potential as therapeutic agents (Azzawi & Hussein, 2022).
7. Analytical Chemistry Applications
This compound has been utilized in analytical chemistry for the detection of compounds like myosmine. Its reaction under specific conditions forms colored complexes that aid in the analytical process, demonstrating its utility in chemical analysis (Sisler, 1969).
8. Vasculoprotective Research
Studies have explored the vasculoprotective effects of 3-hydroxybenzaldehyde, a precursor of this compound, in both in vitro and in vivo models. These effects include inhibition of vascular smooth muscle cell proliferation and endothelial cell inflammation, suggesting potential therapeutic applications in vascular diseases (Kong et al., 2016).
9. Ligand Synthesis in Coordination Chemistry
This compound derivatives have been used to create novel chelating ligands and bidentate and tridentate 6-bromoquinoline derivatives in coordination chemistry. This highlights its importance in the synthesis of complex molecules with potential applications in materials science and catalysis (Hu, Zhang, & Thummel, 2003).
10. Drug Release Studies
Studies have been conducted on the synthesis and release of monomers and copolymers based on 3-aminopyridine, a derivative of this compound. These studies are important for understanding controlled drug release mechanisms, further emphasizing the role of this compound in pharmaceutical research (Diaf et al., 2011).
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
将来の方向性
While the future directions for 3-Aminobenzaldehyde are not explicitly mentioned in the search results, it is worth noting that amines, including this compound, are versatile building blocks in the assembly of various C–N bonds and medicinally active heterocyclic systems . This suggests potential future directions in the development of new molecules with potent activity against otherwise highly resistant pathogens .
作用機序
Target of Action
The primary target of 3-Aminobenzaldehyde is the process of reductive amination . Reductive amination is a chemical reaction that converts a carbonyl group to an amine via an intermediate imine. The carbonyl group is most commonly a ketone or an aldehyde .
Mode of Action
This compound interacts with its targets through a process known as reductive amination. In this process, the carbonyl group of the this compound forms an imine in the first step. The imine is then reduced to an amine using a reducing agent . This reaction can occur in two parts: the nucleophilic addition of the carbonyl group to form an imine, and the reduction of the imine to an amine .
Biochemical Pathways
This compound is involved in the biochemical pathway of reductive amination . It is also involved in the synthesis of benzaldehyde from L-phenylalanine through a series of enzymatic reactions . The enzymes expressed in this process include L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .
Pharmacokinetics
It is known that the bioavailability of drugs can be influenced by factors such as the drug’s chemical properties, the dosage form, and the route of administration .
Result of Action
The result of the action of this compound is the formation of amines through the process of reductive amination . In the context of the enzymatic production of benzaldehyde from L-phenylalanine, the result is the production of benzaldehyde .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the reductive amination process can be affected by the pH, temperature, and the presence of other substances . Additionally, the stability and efficacy of this compound can be influenced by factors such as light, heat, and moisture .
特性
IUPAC Name |
3-aminobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYIEWSUKAOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061901 | |
| Record name | Benzaldehyde, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1709-44-0, 29159-23-7 | |
| Record name | 3-Aminobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC15044 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-aminobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Aminobenzaldehyde polymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)






![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)
